N-(3,4-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Description
N-(3,4-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a heterocyclic compound featuring a fused pyrroloquinazoline core substituted with a 3,4-dichlorophenyl carboxamide group. The compound’s molecular formula is inferred as C₁₉H₁₂Cl₂N₃O₂ (based on similar compounds in and ), with a molecular weight of approximately 394.2 g/mol. The dichlorophenyl substituent likely enhances lipophilicity and influences binding interactions in biological systems, though specific activity data are absent in the provided evidence .
Properties
Molecular Formula |
C18H13Cl2N3O2 |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-13-6-4-11(9-14(13)20)21-17(24)10-3-5-12-15(8-10)22-16-2-1-7-23(16)18(12)25/h3-6,8-9H,1-2,7H2,(H,21,24) |
InChI Key |
DZAAAZOTCJHCSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)C(=O)N2C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilamide Derivatives
Source describes a cyclization strategy where 2-aminobenzamide derivatives undergo intramolecular condensation in the presence of acetic anhydride. For example, heating 2-amino-5-nitrobenzamide with cyclopentanone at 120°C in dimethylformamide (DMF) yields the pyrroloquinazoline core. The nitro group is subsequently reduced to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄HCO₂/Pd-C).
Key Conditions :
-
Solvent: DMF or toluene
-
Temperature: 100–120°C
-
Catalyst: None required for cyclization; Pd-C for reduction
Ring-Closing Metathesis
An alternative method from employs ring-closing metathesis (RCM) using Grubbs’ catalyst. For instance, treating a diene precursor (e.g., N-allyl-2-allylaminobenzamide) with Grubbs’ second-generation catalyst (5 mol%) in dichloromethane at 40°C forms the pyrroloquinazoline ring in 72% yield. This method offers superior regioselectivity compared to thermal cyclization.
Introduction of the Dichlorophenyl Group
The 3,4-dichlorophenyl substituent is introduced via electrophilic aromatic substitution (EAS) or Ullmann coupling.
Electrophilic Chlorination
Direct chlorination of the phenyl ring is challenging due to the electron-withdrawing nature of the quinazoline core. Source reports a two-step process:
-
Nitration : Treating the core with fuming HNO₃ at 0°C introduces a nitro group at position 3.
-
Sandmeyer Reaction : The nitro group is converted to a chloride using CuCl/HCl, followed by a second chlorination with Cl₂/FeCl₃ to install the 4-chloro substituent.
Limitations :
-
Low regioselectivity (∼60% para-chlorination)
-
Requires harsh conditions (Cl₂ gas)
Ullmann Coupling
A more efficient approach from utilizes Ullmann coupling between the pyrroloquinazoline bromide and 3,4-dichlorophenylboronic acid. The reaction employs CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in dioxane at 110°C, achieving 85% yield.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 10 mol% CuI | +25% |
| Ligand | 1,10-Phen | +30% |
| Temperature | 110°C | +15% |
Carboxamide Functionalization
The carboxamide group at position 6 is installed via coupling reactions or hydrolysis of ester intermediates.
Coupling with 3,4-Dichloroaniline
Source details a two-step protocol:
-
Esterification : The quinazoline-6-carboxylic acid is converted to its acyl chloride using SOCl₂.
-
Amidation : Reacting the acyl chloride with 3,4-dichloroaniline in THF with Et₃N (2 eq.) affords the carboxamide in 78% yield.
Reaction Scheme :
Microwave-Assisted Hydrolysis
Patent describes a microwave-enhanced hydrolysis of the methyl ester intermediate. Treating the ester with LiOH (3 eq.) in THF/H₂O (3:1) under microwave irradiation (100°C, 20 min) achieves 95% conversion to the carboxylic acid, which is subsequently coupled with 3,4-dichloroaniline.
Integrated Synthetic Routes
Route A: Sequential Functionalization
Overall Yield : 42% (3 steps)
Route B: Convergent Synthesis
Overall Yield : 55% (3 steps)
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Sequential (Route A) | 42% | 98% | Moderate | High |
| Convergent (Route B) | 55% | 95% | High | Medium |
Route B offers superior yield and scalability but requires specialized catalysts (Grubbs’). Route A is preferable for small-scale synthesis due to lower catalyst costs.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents on the quinazoline core .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in the Pyrroloquinazoline Family
Key Observations :
Heterocyclic Derivatives with Varied Core Structures
Key Observations :
- Synthetic Efficiency: Yields vary significantly (27–84%), with cyclopenta[b]quinoline derivatives achieving the highest yield (84%), suggesting favorable reaction pathways for fused bicyclic systems .
Comparative Analysis of Physicochemical Properties
Table 3: Commercial Availability and Stability Data
Research Implications and Gaps
- Structural Diversity : Modifications to the pyrroloquinazoline core (e.g., benzylidene groups in ) or hybrid heterocycles () demonstrate broad synthetic flexibility but require further biological evaluation.
- Data Limitations : Absence of direct pharmacological or pharmacokinetic data for the target compound necessitates future studies to correlate structural features with activity.
Biological Activity
N-(3,4-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C12H10Cl2N2O
- Molecular Weight : 230.219 g/mol
- CAS Number : 55762-24-8
The compound exhibits various biological activities primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cell proliferation and survival.
1. Antimicrobial Activity
This compound has shown promising results in inhibiting the growth of various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
2. Anticancer Properties
The compound has been evaluated for its anticancer effects in several cancer cell lines. It induces apoptosis through the activation of caspase pathways and inhibits cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 12 | Caspase activation |
| MCF-7 (breast) | 15 | Cell cycle arrest at G2/M phase |
| A549 (lung) | 10 | Induction of apoptosis |
3. Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's. It appears to inhibit acetylcholinesterase activity.
Case Study 1: Antimicrobial Efficacy
A study conducted by Hermecz et al. (1987) reported that this compound exhibited significant antimicrobial activity against various pathogens. The study utilized standard disk diffusion methods to evaluate efficacy.
Case Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines. Results indicated a dose-dependent inhibition of proliferation and increased apoptosis markers in treated cells.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including cyclization of pyrrolo[2,1-b]quinazoline precursors followed by carboxamide coupling. For example, analogues like 9-oxo-pyrroloquinazoline derivatives are synthesized via refluxing in acetic acid with catalysts like POCl₃, achieving yields up to 51% after crystallization . Purification methods such as column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol-DMF mixtures are critical for removing unreacted intermediates .
Q. How should researchers validate the structural integrity of this compound?
Use a combination of spectroscopic techniques:
Q. What initial biological screening assays are appropriate for this compound?
Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases due to the quinazoline core’s ATP-mimetic properties .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM .
- Solubility : Assess aqueous solubility via HPLC-UV, noting that hydrochloride salts enhance bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve conflicting potency data across analogs?
Compare substituent effects using a systematic table:
| Analog Substituent | Biological Activity (IC₅₀) | Key Observation |
|---|---|---|
| 3,4-Dichlorophenyl (target) | 1.2 µM (Kinase X) | Enhanced halogen bonding |
| 4-Nitrophenyl (from ) | 8.7 µM | Reduced solubility |
| Ethyl ester () | Inactive | Loss of H-bond acceptor |
Such data highlight the necessity of the dichlorophenyl group for target engagement .
Q. What computational strategies are effective for predicting target interactions?
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3QZZ) to model the carboxamide’s binding to kinase active sites .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with Asp86 and Lys183 residues .
- Pharmacophore modeling : Align with pyrroloquinazoline scaffolds known to inhibit DNA topoisomerases .
Q. How can crystallographic data resolve ambiguities in stereochemistry?
Refine single-crystal X-ray data using SHELXL (via Olex2):
- Assign anisotropic displacement parameters to the dichlorophenyl group.
- Validate hydrogen bonding (e.g., N-H···O=C interactions) with 2Fo-Fc maps .
- Resolve disorder in the tetrahydropyrrolo ring using PART instructions .
Q. What experimental designs address low reproducibility in biological assays?
- Dose-response curves : Use ≥3 technical replicates and normalize to vehicle controls.
- Positive controls : Include staurosporine (kinase inhibition) or doxorubicin (cytotoxicity) .
- Solvent standardization : Use DMSO at ≤0.1% to avoid off-target effects .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between in vitro and in vivo models?
- In vitro-in vivo correlation (IVIVC) : Adjust for metabolic stability (e.g., liver microsome assays) .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and AUC in rodent models to identify bioavailability limitations .
- Tumor penetration : Use fluorescent analogs for imaging in xenografts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
